3-Bromo-5-[1,3]dioxolan-2-yl-phenol
Description
3-Bromo-5-[1,3]dioxolan-2-yl-phenol is a brominated aromatic compound featuring a phenol backbone substituted with a bromine atom at position 3 and a [1,3]dioxolane ring at position 3. The [1,3]dioxolane moiety enhances the compound’s lipophilicity and stability, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its synthesis typically involves acid-catalyzed cyclization or protection of diols, as exemplified in protocols using p-toluenesulfonic acid (p-TsOH) and Dean Stark apparatus for water removal .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-bromo-5-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,11H,1-2H2 |
InChI Key |
ACZCYMBZIVORET-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromophenols
The compound’s structural analogs differ primarily in substituent groups at positions 3 and 4. Key comparisons include:
a) Halogen and Functional Group Modifications
- 3-Bromo-2-chlorophenol: This analog replaces the [1,3]dioxolane with a chlorine atom at position 2. The chlorine increases electronegativity, reducing solubility in nonpolar solvents compared to the dioxolane-containing compound. Such halogenated phenols are often intermediates in agrochemical synthesis .
- 3-Bromo-5-(2-ethylimidazo[1,2-alpha]pyridine-3-carbonyl)-2-hydroxybenzonitrile : The nitrile and imidazopyridine groups in this derivative introduce significant steric bulk and hydrogen-bonding capacity, which enhance binding affinity in medicinal chemistry applications. However, the absence of a dioxolane ring reduces metabolic stability compared to the target compound .
b) Natural Bromophenols
Marine-derived bromophenols, such as 3-bromo-5-(hydroxymethyl)benzene-1,2-diol, exhibit hydroxyl and hydroxymethyl substituents instead of dioxolane. These polar groups improve water solubility and antioxidant activity but limit membrane permeability .
Physical and Chemical Properties
Key Observations :
- Lipophilicity: The [1,3]dioxolane group in the target compound enhances lipid solubility, making it more suitable for blood-brain barrier penetration than polar analogs like natural bromophenols .
- Stability : Acid-sensitive groups (e.g., nitriles) in analogs like those in may degrade under harsh reaction conditions, whereas the dioxolane ring offers robust protection .
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